4-Chloro-1-ethylpyrrolo[2,3-c]pyridine
Description
4-Chloro-1-ethylpyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. Its structure includes a chlorine substituent at position 4 and an ethyl group at position 1 (N-ethyl substitution). Pyrrolo[2,3-c]pyridines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chloro-1-ethylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-4-3-7-8(10)5-11-6-9(7)12/h3-6H,2H2,1H3 |
InChI Key |
VGWZALISINVCGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=NC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-azaindole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-azaindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-azaindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 4-chloro-6-azaindole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-azaindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the modulation of biological processes, such as cell proliferation and apoptosis, which are crucial in the treatment of diseases like cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrrolo-pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
- Chlorine Position: Chlorine at position 4 (as in 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) correlates with antiviral activity, while position 5 (e.g., 5-Chloro derivatives) is common in intermediates for cytotoxic agents .
- N-Alkylation: The ethyl group at position 1 in the target compound may enhance lipophilicity and bioavailability compared to unsubstituted analogs like 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine .
Physicochemical Properties
- Crystallography: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine exhibits a planar structure with intermolecular N–H⋯N hydrogen bonds, contributing to crystal stability and solubility .
- Lipophilicity: Ethyl or methyl substitutions increase logP values compared to unsubstituted analogs, impacting blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
